molecular formula C31H34N2O8 B11040374 2-(3-Ethoxy-4-hydroxyphenyl)-4-hydroxy-N1N3-bis(2-methoxyphenyl)-4-methyl-6-oxocyclohexane-13-dicarboxamide

2-(3-Ethoxy-4-hydroxyphenyl)-4-hydroxy-N1N3-bis(2-methoxyphenyl)-4-methyl-6-oxocyclohexane-13-dicarboxamide

Cat. No.: B11040374
M. Wt: 562.6 g/mol
InChI Key: DHTRQFIAJZNYRC-UHFFFAOYSA-N
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Description

2-(3-Ethoxy-4-hydroxyphenyl)-4-hydroxy-N1N3-bis(2-methoxyphenyl)-4-methyl-6-oxocyclohexane-13-dicarboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple functional groups such as hydroxyl, ethoxy, and methoxy groups, as well as a cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethoxy-4-hydroxyphenyl)-4-hydroxy-N1N3-bis(2-methoxyphenyl)-4-methyl-6-oxocyclohexane-13-dicarboxamide typically involves multi-step organic reactions. The starting materials often include 3-ethoxy-4-hydroxybenzaldehyde, 2-methoxyphenylamine, and cyclohexane derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxy-4-hydroxyphenyl)-4-hydroxy-N1N3-bis(2-methoxyphenyl)-4-methyl-6-oxocyclohexane-13-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and substitution reagents such as halogens. The reactions typically occur under controlled conditions, including specific temperatures, pressures, and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-Ethoxy-4-hydroxyphenyl)-4-hydroxy-N1N3-bis(2-methoxyphenyl)-4-methyl-6-oxocyclohexane-13-dicarboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Ethoxy-4-hydroxyphenyl)-4-hydroxy-N1N3-bis(2-methoxyphenyl)-4-methyl-6-oxocyclohexane-13-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Ethoxy-4-hydroxyphenyl)-4-hydroxy-N1N3-bis(2-methoxyphenyl)-4-methyl-6-oxocyclohexane-13-dicarboxamide is unique due to its complex structure and the presence of multiple functional groups, which confer a wide range of chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research.

Properties

Molecular Formula

C31H34N2O8

Molecular Weight

562.6 g/mol

IUPAC Name

2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-1-N,3-N-bis(2-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxamide

InChI

InChI=1S/C31H34N2O8/c1-5-41-25-16-18(14-15-21(25)34)26-27(29(36)32-19-10-6-8-12-23(19)39-3)22(35)17-31(2,38)28(26)30(37)33-20-11-7-9-13-24(20)40-4/h6-16,26-28,34,38H,5,17H2,1-4H3,(H,32,36)(H,33,37)

InChI Key

DHTRQFIAJZNYRC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(C(=O)CC(C2C(=O)NC3=CC=CC=C3OC)(C)O)C(=O)NC4=CC=CC=C4OC)O

Origin of Product

United States

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